2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOFIWSZMYLZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is part of a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities, particularly in anticancer therapies. This article reviews the biological activity associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.8 g/mol. The structural features include:
- A pyrazolo[3,4-d]pyrimidine core.
- A 4-chlorophenyl substituent that enhances lipophilicity.
- An N-(naphthalen-1-yl) acetamide group that may influence binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines , suggesting broad-spectrum efficacy against various malignancies .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | GI% | IC50 (µM) |
|---|---|---|---|
| This compound | Various | 43.9 | Not specified |
| Pyrazolo[1,5-a]pyrimidine derivative | RFX 393 | Not specified | 48.0 |
| Compound 6s | MDA-MB231 | Not specified | 27.66 |
The compound's mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For example, compounds similar to the one in focus showed significant arrest in the G0–G1 phase of the cell cycle and induced apoptosis in treated cells .
The biological mechanism by which these compounds exert their effects is primarily through:
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit key kinases involved in tumor proliferation.
- Induction of Apoptosis : Compounds have shown to increase apoptotic markers in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in cancer treatment:
- Study on CDK Inhibition : A synthesized derivative exhibited potent inhibitory effects on CDK2 and TRKA, with significant cytotoxicity against RFX 393 cancer cells. The treated cells showed increased accumulation in the G0–G1 phase and decreased S phase population .
- Molecular Docking Studies : In silico docking studies indicated favorable interactions between pyrazolo[3,4-d]pyrimidines and target proteins, affirming their potential as effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology :
- Multi-step synthesis : Begin with cyclization of 4-chlorobenzoyl chloride and pyrazole-carboxamide derivatives in the presence of triethylamine (base) .
- Solvent/catalyst optimization : Use dimethylformamide (DMF) as a solvent and triethylamine for acylation steps to enhance yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
- Critical parameters : Monitor reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine coupling) to avoid side products .
Q. How is the molecular structure confirmed after synthesis?
- Analytical techniques :
- 1H/13C NMR : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 409.449 for [M+H]+) .
- X-ray crystallography (if crystals form): Validate bond angles and spatial arrangement of the naphthalene and chlorophenyl groups .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Assay design :
- Kinase inhibition : Use ATP-competitive assays (e.g., EGFR or VEGFR2 kinases) with IC50 determination via fluorescence polarization .
- Anticancer activity : Test cytotoxicity against HeLa or MCF-7 cell lines using MTT assays, with doxorubicin as a positive control .
- Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Strategies :
- Standardize assay conditions : Validate cell line authenticity (STR profiling), control ATP concentrations in kinase assays, and use identical solvent vehicles (e.g., DMSO ≤0.1%) .
- Comparative studies : Re-test the compound alongside reference inhibitors (e.g., gefitinib for EGFR) under harmonized protocols .
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess inter-lab variability and publish raw datasets for transparency .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Substituent modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| 4-Chlorophenyl | Replace Cl with F or CF3 | Alters hydrophobicity and target binding |
| Naphthalen-1-yl | Substitute with indole or quinoline | Modulates π-π stacking with kinase pockets |
| Acetamide linker | Replace with sulfonamide or urea | Enhances solubility or hydrogen bonding |
- Synthetic approach : Use regioselective alkylation or Suzuki-Miyaura coupling for targeted substitutions .
Q. How can computational modeling predict target interactions and binding modes?
- Workflow :
- Molecular docking : Use AutoDock Vina to dock the compound into kinase ATP-binding sites (PDB: 1M17 for EGFR) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes and identify critical residues (e.g., Lys721 in EGFR) .
- Validation : Correlate docking scores (ΔG values) with experimental IC50 data to refine models .
Q. What methods improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Optimization strategies :
- LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining target affinity .
- Prodrug design : Synthesize phosphate or ester prodrugs to enhance aqueous solubility and in vivo release .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots and block degradation via fluorinated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
